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Indium(III) sulfide

Thin-film photovoltaics Buffer layer engineering CIGS solar cells

Indium(III) sulfide (β-In₂S₃) is a cadmium-free, RoHS-compliant alternative to CdS for thin-film photovoltaic buffer layers, delivering certified 16.1% CIGS module efficiency. Procurement must specify cubic β-In₂S₃ phase for photocatalytic water-splitting; vacancy-disordered cubic phase is essential for hydrogen evolution activity. For dye degradation, Ce-doped In₂S₃@rGO composites achieve 98.9% MB removal (6.6× faster kinetics). Specify purity (99.99% trace metals basis) and deposition method (ALD/ILGAR). Request XRD characterization data to confirm phase and vacancy ordering.

Molecular Formula In2S3
Molecular Weight 325.8 g/mol
Cat. No. B1632015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) sulfide
Molecular FormulaIn2S3
Molecular Weight325.8 g/mol
Structural Identifiers
SMILESS=[In]S[In]=S
InChIInChI=1S/2In.3S
InChIKeyZOMNDSJRWSNDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Sulfide (In₂S₃) Procurement Guide: Technical Profile and Comparator Context


Indium(III) sulfide (In₂S₃) is an n-type III-VI semiconductor existing in three polymorphic forms (α, β, γ), with β-In₂S₃ being the most stable and widely studied phase for optoelectronic applications [1]. The compound exhibits a direct or indirect band gap depending on its crystallographic phase, with experimental values ranging from 1.9 to 2.8 eV [2], and demonstrates high transparency in the visible spectrum [3]. As a binary chalcogenide, In₂S₃ is positioned within the broader metal sulfide semiconductor family alongside CdS, ZnS, Sb₂S₃, MoS₂, and ternary analogs such as ZnIn₂S₄ [4]. The primary scientific and industrial value proposition for In₂S₃ lies in its capacity to serve as a cadmium-free, environmentally benign alternative to CdS in thin-film photovoltaic buffer layers while maintaining comparable electro-optical performance metrics [5].

Why In₂S₃ Cannot Be Interchanged with Generic Metal Sulfides in Critical Applications


Metal sulfide semiconductors exhibit wide-ranging and often non-overlapping performance characteristics that preclude simple material substitution in optoelectronic and catalytic systems. While CdS has historically dominated photovoltaic buffer layer applications due to its favorable conduction band alignment and well-established deposition protocols, its acute toxicity (cadmium is a regulated hazardous substance under RoHS) drives the search for alternatives [1]. However, other cadmium-free sulfides such as ZnS possess significantly wider band gaps (~3.6 eV) that limit visible light utilization [2], while ternary compounds like ZnIn₂S₄ introduce compositional complexity and synthesis variability that can impact batch-to-batch reproducibility [3]. In₂S₃ occupies a unique parameter space, offering a band gap (1.9–2.8 eV) that straddles the optimal range for visible light absorption, combined with intrinsic n-type conductivity and demonstrated compatibility with established thin-film deposition techniques [4]. Furthermore, the photocatalytic activity of In₂S₃ is strongly modulated by subtle structural parameters—specifically the arrangement of indium vacancies within the β-phase lattice—such that nominally identical compositions can exhibit either zero or stable hydrogen evolution activity depending on vacancy ordering [5]. These material-specific dependencies underscore why procurement decisions must be informed by application-specific, comparator-based evidence rather than generic sulfide-class assumptions.

Quantitative Differentiation Evidence: In₂S₃ vs. Closest Analogs in Head-to-Head Comparisons


Certified Photovoltaic Efficiency: In₂S₃ Buffer Outperforms CdS Reference in CIGS Solar Cells

In CIGS thin-film solar cell applications where CdS has historically been the benchmark buffer layer material, In₂S₃ buffer layers prepared via spray ion layer gas reaction (ILGAR) deposition have achieved certified record efficiencies of 16.1%, which is clearly higher than the corresponding CdS-buffered reference devices [1]. This direct head-to-head comparison was conducted on commercially available Cu(In,Ga)(S,Se)₂ absorbers under identical fabrication conditions except for the buffer layer material. The efficiency advantage is accompanied by the elimination of cadmium, a toxic heavy metal restricted under RoHS and other environmental regulations.

Thin-film photovoltaics Buffer layer engineering CIGS solar cells

Cubic vs. Tetragonal Phase: Photocatalytic Hydrogen Evolution Activity Depends on Vacancy Ordering

Within β-In₂S₃ itself, the arrangement of indium vacancies dictates whether the material exhibits any photocatalytic hydrogen evolution activity whatsoever. The vacancy-ordered tetragonal β-In₂S₃ (T-In₂S₃) shows zero activity for hydrogen production, whereas the vacancy-disordered cubic β-In₂S₃ (C-In₂S₃) exhibits stable and measurable hydrogen evolution activity under identical visible light irradiation (λ > 400 nm) [1]. This intra-compound differentiation underscores the critical importance of phase specification in procurement for photocatalytic applications.

Photocatalytic water splitting Hydrogen evolution Phase engineering

Photocatalytic Dye Degradation: Ce-Doped In₂S₃@Graphene Composite Achieves 2× Activity of Undoped In₂S₃

In head-to-head photocatalytic degradation experiments using methylene blue dye under identical exposure conditions, Ce-doped In₂S₃ microflowers encapsulated in reduced graphene oxide (Ce-In₂S₃@GS) achieved 98.9% degradation within 100 minutes, compared to only 49.2% degradation for pristine In₂S₃ over the same time period [1]. The rate constant (k) for Ce-In₂S₃@GS was measured at 0.0354 min⁻¹, which is 6.6 times higher than the 0.0054 min⁻¹ observed for pure In₂S₃ [1]. Additionally, the Ce-In₂S₃ intermediate composition achieved 66.1% degradation with a rate constant of 0.0087 min⁻¹, demonstrating the incremental benefit of cerium doping even without graphene encapsulation [1].

Environmental photocatalysis Dye degradation Nanocomposite engineering

Electrochemical CO₂ Reduction: In₂S₃-Based ZnIn₂S₄ Achieves 99.3% Faradaic Efficiency at High Current Density

In electrochemical CO₂ reduction to formate under commercially relevant current densities (>200 mA cm⁻²), indium sulfide (In₂S₃) alone deteriorates rapidly due to sulfur dissolution and catalyst instability [1]. However, zinc-stabilized indium sulfide (ZnIn₂S₄) achieves 99.3% Faradaic efficiency for formate production at 300 mA cm⁻² over 60 hours of continuous operation without performance decay [1]. By contrast, similarly synthesized indium sulfide without zinc incorporation deteriorates quickly under the same conditions [1]. The incorporation of zinc enhances the covalency of In-S bonds, effectively "locking" sulfur catalytic sites from dissolution during high-rate electrolysis [1]. In a separate study comparing ternary metal indium sulfides for selective CO₂ electroreduction to methane, CuInS₂ achieved 80.11% Faradaic efficiency at −0.6 V vs. RHE, outperforming ZnIn₂S₄ (67.78%) and NiIn₂S₄ (75.31%) under identical conditions, with a lower Tafel slope of 189.15 mV dec⁻¹ compared to 282.53 mV dec⁻¹ for ZnIn₂S₄ [2].

Electrocatalysis CO₂ reduction Formate production

Photodetector Performance: In₂S₃ Photoresponsivity Relative to Selenide Analogs

In a comparative study of one-dimensional nanostructured photodetectors synthesized under identical hydrothermal conditions, In₂Se₃ 1D nanofibers exhibited a photo responsivity of 185.8 mA W⁻¹ and detectivity of 22.6 × 10⁹ Jones under white light illumination, which is four times greater than that of In₂S₃ and In₂S₁.₅Se₁.₅ nanostructures [1]. The response time of In₂Se₃ photodetectors was measured at 8.8 seconds [1]. In a separate heterostructure configuration, HIPS-GLAD core-shell nanorod array photodetectors incorporating In₂S₃ demonstrated a photocurrent value of 98 μA, representing an approximately 230% enhancement over LPS-GLAD devices with conventional low-pressure sputtered CIS coatings [2].

Photodetectors Optoelectronics Nanostructured semiconductors

Environmental and Safety Profile: In₂S₃ as Cadmium-Free Alternative to CdS with Equivalent Stability

Long-term stability testing of encapsulated CIGS solar modules comparing In₂S₃ buffer layers (prepared by atomic layer deposition) with conventional CdS buffer layers (prepared by chemical bath deposition) demonstrated comparable stability behavior under both indoor accelerated testing (damp heat, thermal cycling) and outdoor field exposure [1]. The modules with In₂S₃ buffer achieved an efficiency of 12.9% on a 30×30 cm² substrate area (714 cm² active area) [1]. Critically, In₂S₃ can be deposited via the ILGAR process at low temperatures in a non-vacuum environment without producing toxic waste, in direct contrast to CdS deposition which generates cadmium-containing hazardous byproducts [2]. This combination of equivalent long-term operational stability with elimination of toxic heavy metals and reduced manufacturing waste stream hazards directly addresses procurement criteria for RoHS-compliant photovoltaic manufacturing.

Environmental compliance RoHS compliance Long-term device stability

Procurement-Driven Application Scenarios for Indium(III) Sulfide Based on Quantified Differentiation Evidence


Scenario 1: Cadmium-Free Buffer Layer Procurement for RoHS-Compliant CIGS Thin-Film Photovoltaic Manufacturing

Manufacturers seeking to eliminate cadmium from CIGS solar module production while maintaining or improving power conversion efficiency should specify In₂S₃ buffer layers. Certified record efficiencies of 16.1% with In₂S₃ exceed corresponding CdS-buffered references [1], and long-term stability testing confirms comparable field performance between In₂S₃ and CdS buffer layers [2]. The ILGAR deposition process enables low-temperature, non-vacuum fabrication without toxic waste generation [3]. Procurement should specify β-In₂S₃ with deposition method (ALD or ILGAR) aligned with existing manufacturing infrastructure. This scenario applies to CIGS module manufacturers transitioning to cadmium-free production for EU RoHS compliance or other regulated markets.

Scenario 2: Phase-Specified In₂S₃ Procurement for Photocatalytic Hydrogen Evolution Research

Researchers developing photocatalytic water-splitting systems must specify cubic β-In₂S₃ (C-In₂S₃) with vacancy-disordered structure. Under identical visible light irradiation (λ > 400 nm), vacancy-disordered cubic β-In₂S₃ exhibits stable hydrogen evolution activity, whereas vacancy-ordered tetragonal β-In₂S₃ (T-In₂S₃) shows zero activity for hydrogen production [4]. The difference is attributable to indium vacancy arrangement within the β-In₂S₃ lattice. Procurement documentation should explicitly require cubic phase β-In₂S₃ with characterization data (XRD) confirming vacancy-disordered structure. Failure to specify phase will result in a material that is catalytically inert for hydrogen evolution despite identical chemical composition and stoichiometry.

Scenario 3: Dye Wastewater Remediation Using Ce-In₂S₃@Graphene Composite Photocatalysts

For environmental remediation of dye-contaminated industrial wastewater under visible light, Ce-doped In₂S₃ microflowers encapsulated in reduced graphene oxide (Ce-In₂S₃@GS) provide quantifiable performance advantages over pristine In₂S₃. Under 100-minute visible light exposure, Ce-In₂S₃@GS achieves 98.9% methylene blue degradation compared to 49.2% for pure In₂S₃, with a rate constant 6.6× higher (0.0354 min⁻¹ vs. 0.0054 min⁻¹) [5]. This performance advantage justifies the additional material cost and synthesis complexity for applications requiring rapid pollutant degradation kinetics. The composite also demonstrates enhanced photocurrent density (35.3 mA cm⁻²) compared to pristine In₂S₃ (23.7 mA cm⁻²) [5], indicating improved charge separation efficiency.

Scenario 4: Selective CO₂ Electroreduction to Formate or Methane Using Stabilized Indium Sulfide Catalysts

For electrochemical CO₂ reduction under commercially relevant current densities, procurement decisions must account for catalyst stability and product selectivity. Unmodified In₂S₃ deteriorates rapidly at >200 mA cm⁻² due to sulfur dissolution, rendering it unsuitable for industrial electrolysis [6]. For formate production, zinc-stabilized ZnIn₂S₄ achieves 99.3% Faradaic efficiency at 300 mA cm⁻² with 60-hour operational stability [6]. For methane production, CuInS₂ achieves 80.11% Faradaic efficiency at −0.6 V vs. RHE, outperforming ZnIn₂S₄ (67.78%) and NiIn₂S₄ (75.31%), with a lower Tafel slope of 189.15 mV dec⁻¹ [7]. Procurement specifications should define target product (formate vs. methane) and select catalyst composition accordingly, as product selectivity varies significantly among metal indium sulfide ternary compositions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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